molecular formula C11H9Cl2N3O2 B1280486 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole CAS No. 434326-06-4

1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole

Cat. No. B1280486
CAS RN: 434326-06-4
M. Wt: 286.11 g/mol
InChI Key: SQNXSXWUOVTBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole, also known as BDNI, is an organic compound belonging to the imidazole family of heterocyclic compounds. It is a colorless solid with a molecular weight of 248.06 g/mol. This compound has been studied for its potential applications in medicinal and pharmaceutical research.

Scientific Research Applications

Synthesis and Derivative Formation

  • 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole serves as an intermediate in the synthesis of imidazo[4,5-b]pyridin-5-one, a compound prepared from 4(5)-nitro-1H-imidazole. This process involves hydrolysis and Knoevenagel condensation, leading to 4-nitroimidazole derivatives with potential applications in medicinal chemistry (Vanelle et al., 2004).

Alkylation Studies

  • Research on the alkylation of 4(5)-nitro-1H-imidazoles, including this compound, has shown that the reaction conditions significantly affect the product distribution. The temperature plays a crucial role in determining the formation of 5-nitro vs. 4-nitro isomers (Rao et al., 1994).

High Functionalization

  • This compound has been used in the synthesis of highly substituted 5-Nitro-1H-imidazole derivatives using the TDAE methodology. Such derivatives have applications in various fields including pharmaceuticals (Juspin et al., 2011).

Role in Synthesis of Biologically Active Compounds

  • It's a key intermediate in the synthesis of 6,7-dihydroimidazo[4,5-d][1,3]diazepin-8(3H)-one, important for developing natural and biologically active compounds (Chen et al., 2002).

Molecular Structure Studies

  • The molecular structure of 1-Benzyl-5-methoxycarbonylmethylthio-4-nitroimidazole, a related compound, has been studied, providing insights into the arrangement and interaction of atoms within the molecule. This knowledge is essential for understanding its reactivity and potential applications (Saadeh et al., 1995).

Exploration in Synthetic Chemistry

  • The compound has been explored in various synthetic chemistry applications, showcasing its versatility in creating diverse and biologically significant molecules (Primus et al., 2013).

Mechanism of Action

The mechanism of action for similar compounds often involves their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Safety and Hazards

The safety data sheet for a similar compound, “N-Benzyl-4-piperidone”, indicates that it is a combustible liquid that is harmful if swallowed . It causes skin irritation and serious eye irritation, and may cause an allergic skin reaction .

Future Directions

Piperidines, which are structurally similar to the compound you’re interested in, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-benzyl-4-(dichloromethyl)-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c12-10(13)9-11(16(17)18)15(7-14-9)6-8-4-2-1-3-5-8/h1-5,7,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNXSXWUOVTBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464153
Record name 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

434326-06-4
Record name 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.